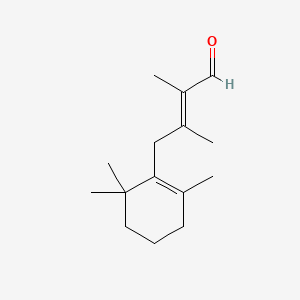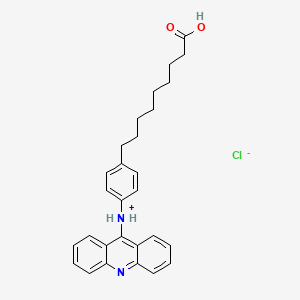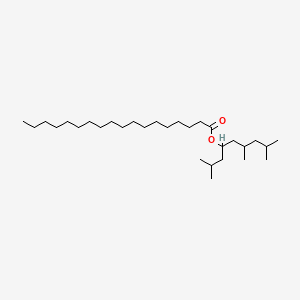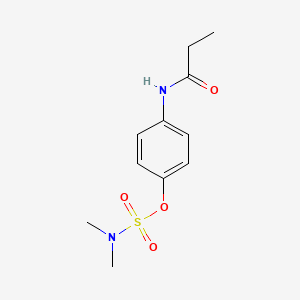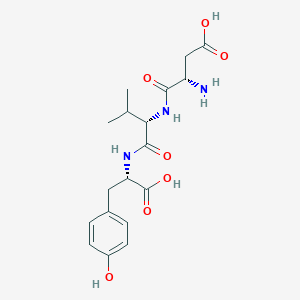
Aspartyl-valyl-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymopoietin ii(34-36) is a peptide fragment derived from the larger thymopoietin protein, which is involved in the induction of CD90 in the thymus. Thymopoietin plays a crucial role in the immune system by influencing the differentiation and maturation of T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymopoietin ii(34-36) can be synthesized using conventional peptide synthesis techniques. One common method involves solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The process includes the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .
Industrial Production Methods
Industrial production of thymopoietin ii(34-36) typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Thymopoietin ii(34-36) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) is often employed to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, thymopoietin ii(34-36), and its oxidized or reduced derivatives, depending on the reaction conditions .
Scientific Research Applications
Thymopoietin ii(34-36) has a wide range of applications in scientific research:
Immunology: It is used to study T cell differentiation and immune regulation.
Industry: The peptide is utilized in the development of immunomodulatory drugs and diagnostic assays.
Mechanism of Action
Thymopoietin ii(34-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. These pathways involve the elevation of cyclic GMP levels, which in turn modulate T cell differentiation and immune responses . The peptide also influences neuromuscular transmission and immune regulation through its interaction with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thymopentin (TP-5): A pentapeptide corresponding to amino acids 32-36 of thymopoietin, known for its immunomodulatory properties.
Thymosin-α1: Another thymic peptide involved in immune regulation and T cell maturation.
Thymulin: A thymic hormone that plays a role in T cell differentiation and immune responses.
Uniqueness
Thymopoietin ii(34-36) is unique due to its specific sequence and biological activity. Unlike other thymic peptides, it has a distinct role in neuromuscular transmission and immune regulation, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C18H25N3O7 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H25N3O7/c1-9(2)15(21-16(25)12(19)8-14(23)24)17(26)20-13(18(27)28)7-10-3-5-11(22)6-4-10/h3-6,9,12-13,15,22H,7-8,19H2,1-2H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,15-/m0/s1 |
InChI Key |
JGLWFWXGOINXEA-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




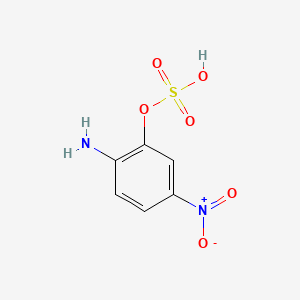
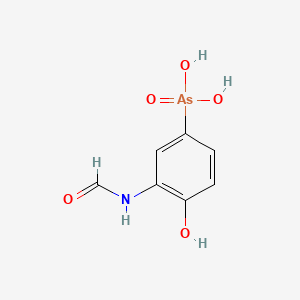
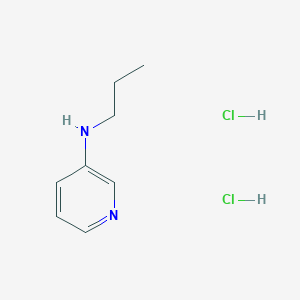


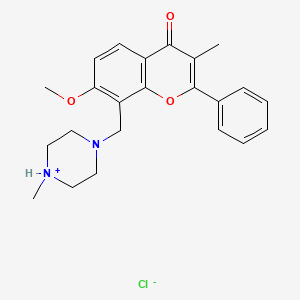

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
